molecular formula C20H11Br2HgNaO6 B12353030 CID 156588462

CID 156588462

Cat. No.: B12353030
M. Wt: 730.7 g/mol
InChI Key: HMISYKAXTUVLAH-UHFFFAOYSA-N
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Description

CID 156588462 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For example, similar CIDs (e.g., PubChem ID 53216313 and 2049887) are characterized by parameters such as molecular formula, solubility, LogP, and synthetic accessibility, which are critical for comparative analyses .

In the absence of explicit data for this compound, standard characterization methods can be inferred from the evidence. These include:

  • Structural analysis: Techniques like GC-MS and LC-ESI-MS are employed to determine molecular weight and fragmentation patterns, as seen in studies on ginsenosides and boronic acid derivatives .
  • Physicochemical profiling: Parameters such as topological polar surface area (TPSA), LogP, and bioavailability scores are routinely calculated for compound comparison .

Properties

Molecular Formula

C20H11Br2HgNaO6

Molecular Weight

730.7 g/mol

InChI

InChI=1S/C20H9Br2O5.Hg.Na.H2O/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20;;;/h1-7,23-24H;;;1H2

InChI Key

HMISYKAXTUVLAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=C(C(=C(C=C35)Br)O)[Hg])O)Br.O.[Na]

Origin of Product

United States

Preparation Methods

The preparation methods for CID 156588462 involve synthetic routes and reaction conditions that are specific to its chemical structure. Industrial production methods may vary, but typically involve the use of specialized reagents and controlled reaction environments to ensure the purity and yield of the compound. Detailed information on the exact synthetic routes and industrial production methods for this compound can be found in scientific literature and patents.

Chemical Reactions Analysis

CID 156588462 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced. The major products formed from these reactions are typically derivatives of the original compound, with modifications to specific functional groups.

Scientific Research Applications

CID 156588462 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme interactions, cellular processes, or as a probe for specific biochemical pathways. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of CID 156588462 involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. Detailed studies on its mechanism of action can provide insights into its potential therapeutic or industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provides frameworks for comparing compounds using structural, synthetic, and bioactivity data. Below is a hypothetical comparison based on methodologies from the provided sources.

Table 1: Key Physicochemical Properties of CID 156588462 and Analogous Compounds

Parameter This compound* (3-Bromo-5-chlorophenyl)boronic acid 5-Fluorobenzothiazole
Molecular Formula Not Provided C₆H₅BBrClO₂ C₇H₅FN₂S
Molecular Weight Not Provided 235.27 g/mol 168.19 g/mol
LogP (XLOGP3) Not Provided 2.15 2.13
TPSA Not Provided 40.46 Ų 67.15 Ų
Solubility (mg/mL) Not Provided 0.24 0.249
Synthetic Accessibility Not Provided 2.07 2.14

Note: Specific data for this compound is unavailable in the provided evidence. The table above uses analogous compounds from to illustrate comparative parameters.

Key Findings from Comparative Studies:

Structural Similarity :

  • Boronic acid derivatives (e.g., CAS 1046861-20-4) exhibit high GI absorption and BBB permeability due to low TPSA (<50 Ų), making them suitable for CNS-targeted drug design .
  • Heterocyclic compounds like 5-fluorobenzothiazole (CAS 20358-06-9) show moderate LogP values (~2.1–2.8), balancing lipophilicity and solubility for oral bioavailability .

Synthetic Methods :

  • Palladium-catalyzed cross-coupling reactions are standard for synthesizing aryl boronic acids, as seen in CAS 1046861-20-4 .
  • Thiazole derivatives (e.g., CAS 20358-06-9) are synthesized via nucleophilic substitution or cyclization reactions under mild conditions .

Fluorinated thiazoles may exhibit CYP1A2 inhibition, as seen in CAS 20358-06-9, necessitating safety evaluations in drug development .

Methodological Considerations for Comparative Studies

The evidence emphasizes rigorous protocols for compound comparison:

  • Analytical Validation: LC-ESI-MS with collision-induced dissociation (CID) is critical for structural elucidation, as demonstrated in differentiating ginsenoside isomers .
  • Data Reporting : Journals like Medicinal Chemistry Research require detailed spectral data, synthetic protocols, and statistical validation of bioactivity results .
  • Reference Standards : Proper citation of PubChem entries, CAS numbers, and IUPAC names ensures reproducibility and avoids ambiguity .

Q & A

How can I formulate a focused research question for studying CID 156588462?

Methodological Answer:

  • Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question .
  • Example: "How does the molecular structure of this compound (intervention) influence its binding affinity (outcome) compared to analogous compounds (comparison) in vitro (population) over 24-hour exposure (time)?"
  • Ensure alignment with gaps identified in literature reviews (e.g., unexplored mechanistic pathways or contradictory prior results) .

Table 1: Frameworks for Research Question Development

FrameworkComponentsApplication Example
PICOTPopulation, Intervention, Comparison, Outcome, TimeStudy pharmacokinetics of this compound vs. CID X in murine models.
FINERFeasibility, Interest, Novelty, Ethics, RelevancePrioritize questions addressing understudied toxicity profiles.

Q. What are best practices for designing reproducible experiments with this compound?

Methodological Answer:

  • Replication: Include positive/negative controls and specify instrument calibration (e.g., HPLC conditions) .
  • Documentation: Follow IUPAC naming conventions and report purity thresholds (e.g., ≥95% by NMR) .
  • Data Transparency: Publish raw spectral data (e.g., IR, mass spectrometry) in supplementary materials to enable replication .

Q. Table 2: Key Experimental Design Components

ComponentDetails
ControlsPositive (known active compound), negative (solvent-only), and blank samples.
InstrumentationSpecify make/model (e.g., Bruker Avance III HD 600 MHz NMR).
Reagent SourcesCite suppliers (e.g., Sigma-Aldryl, ≥99% purity).

Advanced Research Questions

Q. How should researchers analyze contradictory data in studies involving this compound?

Methodological Answer:

  • Identify Principal Contradictions: Determine if discrepancies arise from methodological variability (e.g., solvent polarity affecting reactivity) or intrinsic compound behavior .
  • Triangulation: Cross-validate results using multiple techniques (e.g., X-ray crystallography + computational docking) .
  • Iterative Reanalysis: Apply statistical tools (e.g., Grubbs’ test for outliers) and revisit experimental conditions .

Q. Table 3: Strategies for Resolving Data Contradictions

StrategyExample
Methodological AuditCompare pH levels in conflicting solubility studies.
Interdisciplinary CollaborationPartner with computational chemists to model conflicting reaction pathways.

Q. How can interdisciplinary approaches enhance mechanistic studies of this compound?

Methodological Answer:

  • Integrate Techniques: Combine synthetic chemistry (e.g., SAR analysis) with biophysical assays (e.g., SPR for binding kinetics) .
  • Leverage Literature: Systematically review adjacent fields (e.g., this compound’s analogs in oncology vs. antimicrobial research) .
  • Ethical Considerations: Address potential dual-use risks (e.g., toxicity data misuse) during interdisciplinary collaboration .

Q. What statistical validation methods are critical for high-confidence results?

Methodological Answer:

  • Dose-Response Analysis: Report IC₅₀/EC₅₀ values with 95% confidence intervals and use nonlinear regression models (e.g., Hill equation) .
  • Power Analysis: Predefine sample sizes to ensure statistical significance (e.g., α=0.05, β=0.2) .
  • Open-Source Tools: Utilize platforms like R/Bioconductor for reproducible bioinformatics workflows .

Q. Guidelines for Citation and Data Integrity

  • Cite primary literature over reviews to trace original methodologies .
  • Use Zotero or EndNote to manage references in ACS or APA format .
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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